molecular formula C12H18N2O4S2 B2924617 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide CAS No. 2305572-27-2

2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide

Cat. No. B2924617
CAS RN: 2305572-27-2
M. Wt: 318.41
InChI Key: BJNJKGNQDNTXBW-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a thiazole derivative that has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific cellular signaling pathways and protein kinases. This compound has been shown to inhibit the activity of various protein kinases, including Akt, MAPK, and PKC, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of various transcription factors, including NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects in animal models of cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide in lab experiments include its high purity, stability, and solubility in various solvents. Additionally, this compound has been extensively studied, and its effects on various cellular processes and signaling pathways are well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to understand its pharmacokinetics and pharmacodynamics.

Future Directions

The future directions for the research on 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide include the development of new synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the potential applications of this compound in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology, need to be explored further. Finally, the development of new derivatives of this compound with improved efficacy and reduced toxicity is an area of future research.

Synthesis Methods

The synthesis of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-aminothiazole with ethyl acrylate and methylsulfonylpropanal in the presence of a base, followed by the reaction with ethyl chloroformate to yield the final product. Another method involves the reaction of 2-aminothiazole with ethyl acrylate and methylsulfonylpropanal in the presence of a catalyst, followed by the reaction with carbon disulfide and ethyl chloroformate to yield the final product. These methods have been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

The 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor and for its effects on various cellular signaling pathways. In pharmacology, this compound has been studied for its potential as a drug delivery agent and for its effects on drug metabolism and pharmacokinetics.

properties

IUPAC Name

2-(1-ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-4-18-9(2)12-14-10(8-19-12)11(15)13-6-5-7-20(3,16)17/h5,7-9H,4,6H2,1-3H3,(H,13,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNJKGNQDNTXBW-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)C1=NC(=CS1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide

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